molecular formula C17H25N3O8 B5033329 1-Methyl-4-[2-[2-(2-nitrophenoxy)ethoxy]ethyl]piperazine;oxalic acid

1-Methyl-4-[2-[2-(2-nitrophenoxy)ethoxy]ethyl]piperazine;oxalic acid

Cat. No.: B5033329
M. Wt: 399.4 g/mol
InChI Key: PKWJFDIEHSJSSQ-UHFFFAOYSA-N
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Description

1-Methyl-4-[2-[2-(2-nitrophenoxy)ethoxy]ethyl]piperazine;oxalic acid is a complex organic compound that features a piperazine ring substituted with a nitrophenoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[2-[2-(2-nitrophenoxy)ethoxy]ethyl]piperazine typically involves multiple steps. One common route includes the reaction of piperazine with 2-(2-nitrophenoxy)ethanol under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[2-[2-(2-nitrophenoxy)ethoxy]ethyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-Methyl-4-[2-[2-(2-nitrophenoxy)ethoxy]ethyl]piperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties.

    Biological Studies: It is used in studies to understand its interaction with biological systems and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[2-[2-(2-nitrophenoxy)ethoxy]ethyl]piperazine involves its interaction with specific molecular targets. The nitrophenoxy group may interact with enzymes or receptors, leading to various biological effects. The piperazine ring provides structural stability and facilitates the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2-Hydroxyethoxy)ethyl]piperazine
  • 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid

Uniqueness

1-Methyl-4-[2-[2-(2-nitrophenoxy)ethoxy]ethyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitrophenoxy group and a piperazine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

1-methyl-4-[2-[2-(2-nitrophenoxy)ethoxy]ethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4.C2H2O4/c1-16-6-8-17(9-7-16)10-11-21-12-13-22-15-5-3-2-4-14(15)18(19)20;3-1(4)2(5)6/h2-5H,6-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWJFDIEHSJSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOCCOC2=CC=CC=C2[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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